molecular formula C5H4BrN3O4 B1436697 methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate CAS No. 1187560-11-7

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1436697
M. Wt: 250.01 g/mol
InChI Key: XUVCMPFCEGCQFA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H4BrN3O4 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate” is a solid substance . It has a molecular weight of 250.01 . The melting point is between 140-141°C .

Scientific Research Applications

Hydrogen-Bonded Chains and Sheets

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of complex hydrogen-bonded structures. For instance, Portilla et al. (2007) detailed the formation of hydrogen-bonded chains of rings and sheets in derivatives of methyl 1H-pyrazole-3-carboxylate, demonstrating its role in constructing intricate molecular architectures through hydrogen bonding (Portilla et al., 2007).

Synthesis of Pyridyl–Pyrazole-3-One Derivatives

Huang et al. (2017) reported on the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, highlighting the chemical versatility and potential for generating compounds with significant biological activities, including cytotoxicity against various tumor cell lines (Huang et al., 2017).

Chlorantraniliprole Synthesis

Chen Yi-fen et al. (2010) described using a derivative of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate in the synthesis of chlorantraniliprole, a key intermediate in producing an insecticide, demonstrating the compound's utility in agricultural chemistry (Chen Yi-fen et al., 2010).

Nitrated Pyrazole Derivatives

Kormanov et al. (2017) elaborated on synthesizing and transforming methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate into nitrated derivatives, underscoring the structural modifications possible with this class of compounds for further chemical exploration (Kormanov et al., 2017).

Tetrahydropyrazolopyrazine Building Block Synthesis

Shu et al. (2012) detailed the synthesis of a tetrahydropyrazolopyrazine building block from 5-nitro-2H-pyrazole-3-carboxylic acid, showcasing the compound's role in constructing complex heterocyclic systems, potentially applicable in pharmaceutical chemistry (Shu et al., 2012).

Antimicrobial and Radical Scavenging Activities

Şener et al. (2017) synthesized new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which were evaluated for their antimicrobial properties and radical scavenging activities, indicating the potential of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate derivatives in developing therapeutic agents (Şener et al., 2017).

Structural and Spectral Investigations

Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of a related pyrazole-4-carboxylic acid derivative, emphasizing the importance of understanding the fundamental properties of such compounds for their application in material science and drug design (Viveka et al., 2016).

Safety And Hazards

This compound has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

Pyrazoles, including “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCMPFCEGCQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649780
Record name Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate

CAS RN

1187560-11-7
Record name Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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